molecular formula C14H18O2 B067484 3-[(3-Methoxyphenyl)methyl]cyclohexanone CAS No. 171046-92-7

3-[(3-Methoxyphenyl)methyl]cyclohexanone

Cat. No.: B067484
CAS No.: 171046-92-7
M. Wt: 218.29 g/mol
InChI Key: SHLAQNMUAQEQED-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)methyl]cyclohexanone, also known as 3-MPC, is a cyclic ketone with a phenylmethyl substituent. It is a colorless liquid with a sweet, floral odor and has a boiling point of 166°C. 3-MPC is a versatile compound and has many applications, ranging from synthesis methods to scientific research applications. It is also used in the pharmaceutical and cosmetic industries.

Scientific Research Applications

Chemical Reaction and Industrial Application The oxidation of cyclohexane plays a critical role in the industrial manufacture of cyclohexanol and cyclohexanone, compounds vital for the production of nylon 6 and nylon 6,6. The review by Abutaleb and Ali (2021) offers an extensive examination of catalytic materials used for cyclohexane oxidation, utilizing oxygen, air, and other oxidants across various solvents. This study emphasizes the importance of selecting the right catalysts and reaction conditions to achieve high selectivity and conversion rates of cyclohexane to ketone-alcohol (KA) oil, highlighting the use of metal and metal oxide catalysts for optimal results. The addition of hydrochloric acid as an additive has been found to significantly enhance the photocatalytic oxidation process (Abutaleb & Ali, 2021).

Atmospheric Reactivity and Environmental Impact Methoxyphenols, such as those derived from lignin pyrolysis, serve as potential tracers for biomass burning, especially wood burning. Liu, Chen, and Chen's (2022) review delves into the atmospheric reactivity of methoxyphenols, including their interactions with OH and NO3 radicals, which are the primary pathways for degradation and secondary organic aerosol (SOA) formation. This research suggests that understanding the atmospheric fate of methoxyphenols is crucial for assessing their environmental impact and for the development of strategies to mitigate the effects of biomass burning on air quality (Liu, Chen, & Chen, 2022).

Analytical and Methodological Advancements The analysis of microcystins (MCs), cyclic heptapeptidic toxins produced by cyanobacteria, presents significant challenges due to their presence in free and covalently protein-bound forms. Bouteiller, Lance, Guérin, and Biré (2022) review various extraction and analysis methods for the total forms of MCs. Among the methods discussed, the MMPB method stands out for its reliability in detecting total MCs, highlighting the importance of developing and refining analytical techniques for environmental and health-related studies (Bouteiller et al., 2022).

Synthesis and Pharmacological Potential The synthesis of macrocyclic natural products using Lawesson's reagent (LR) demonstrates the versatility and efficiency of LR in the thionation of carbonyl moieties and the construction of key heterocyclic fragments. The review by Larik et al. (2017) showcases the wide range of macrocyclic natural products synthesized using LR, underscoring the reagent's significant contribution to the field of medicinal chemistry and the development of new pharmaceuticals (Larik et al., 2017).

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-14-7-3-5-12(10-14)8-11-4-2-6-13(15)9-11/h3,5,7,10-11H,2,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLAQNMUAQEQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598331
Record name 3-[(3-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171046-92-7
Record name 3-[(3-Methoxyphenyl)methyl]cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171046-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-methoxybenzylmagnesium chloride (19.8 mole) in tetrahydrofuran (20 ml) was added a mixture of 2-cyclohexen-1-one (1.9 g) and trimethylsilyl chloride (5.8 ml) in tetrahydrofuran (30 ml) at -78° C. under N2. The mixture was stirred for 1 hour at 0° C. The reaction mixture was poured into a mixture of ethyl acetate and 1N-hydrochloric acid and the organic layer was washed with saturated sodium bicarbonate aqueous solution and brine. The combined organic extracts were concentrated and the residue was purified by column chromatography on silica gel to give 3-(3-methoxybenzyl)cyclohexanone (2.12 g).
Name
3-methoxybenzylmagnesium chloride
Quantity
19.8 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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